

In Vitro DPP-4 Inhibitory Activity of Cofroglipatin: A Technical Guide

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Compound of Interest

Compound Name: Cofroglipatin

Cat. No.: B10857050

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Introduction

Cofroglipatin (also known as HSK7653) is a potent, orally active, and long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[2][3] By inhibiting DPP-4, **Cofroglipatin** increases the circulating levels of active incretins, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately leads to improved glycemic control.[2][3] This technical guide provides an in-depth overview of the in vitro DPP-4 inhibitory activity of **Cofroglipatin**, including detailed experimental protocols, quantitative data, and relevant signaling pathways.

Quantitative Data Presentation

The in vitro potency of **Cofroglipatin** as a DPP-4 inhibitor has been evaluated and compared with other well-known DPP-4 inhibitors. The following table summarizes the key quantitative data.

Compound	DPP-4 IC50 (nM)	Source
Cofroglipatin (HSK7653)	4.18	[1]
Omarigliptin	-	-
Sitagliptin	19	[4]
Vildagliptin	3.5	[4]
Saxagliptin	50	[1]
Linagliptin	1	[1]
Alogliptin	<10	[4]

Note: IC50 values for comparator compounds are provided for context and are sourced from various publications. Direct comparison is most accurate when assays are performed under identical conditions. Preclinical data indicates that the in vitro DPP-4 inhibitory effects of **Cofroglipatin** were greater than those of omarigliptin.[\[2\]](#)

Experimental Protocols

The following is a representative, detailed methodology for determining the in vitro DPP-4 inhibitory activity of a compound like **Cofroglipatin**, based on established fluorometric assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Cofroglipatin** against human recombinant DPP-4 enzyme.

Materials:

- Human recombinant DPP-4 enzyme
- DPP-4 substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)
- Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)
- **Cofroglipatin** (HSK7653)
- Positive control inhibitor (e.g., Sitagliptin)

- Dimethyl sulfoxide (DMSO) for compound dilution
- 96-well black microplates
- Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)
- Incubator set to 37°C

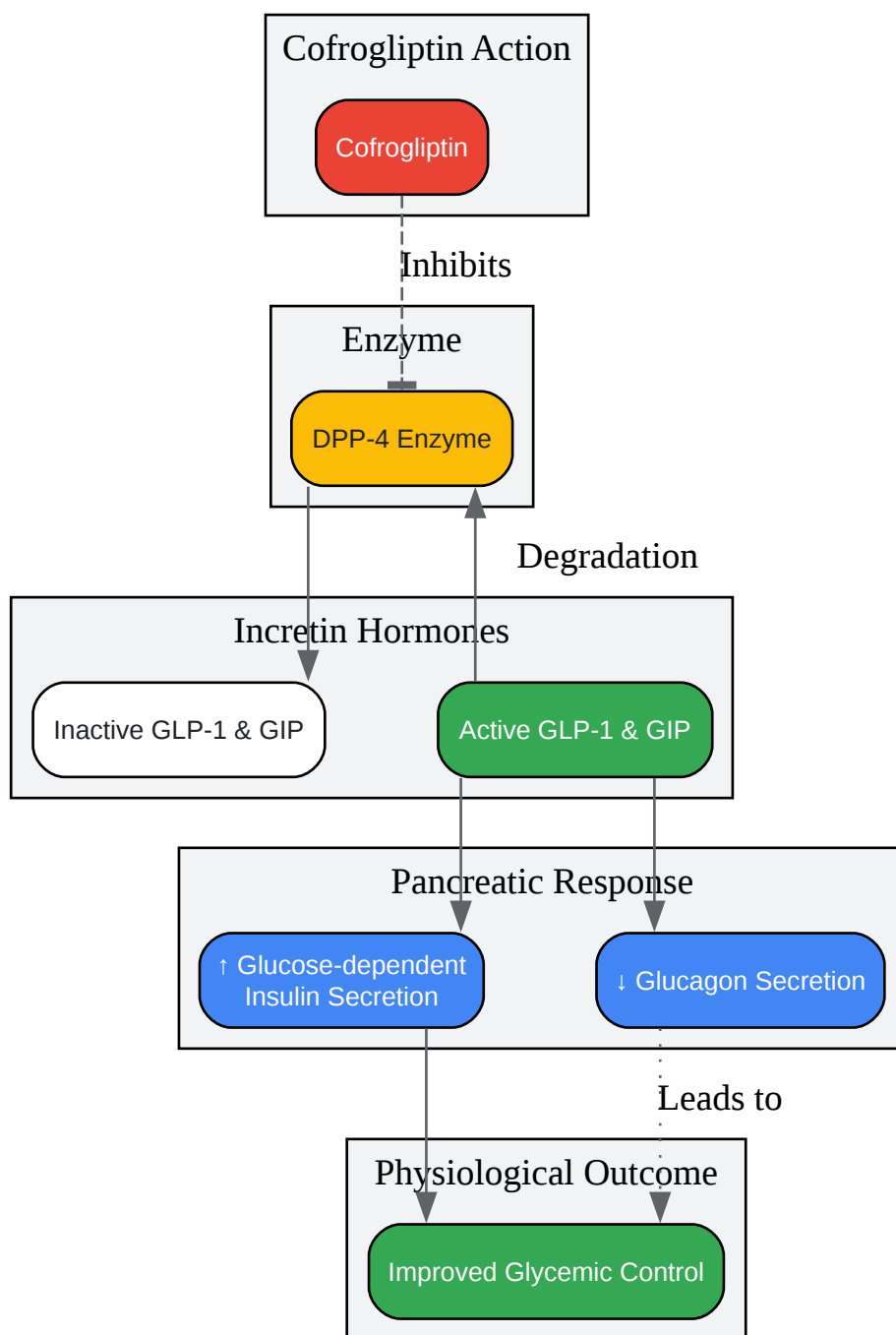
Procedure:

- Compound Preparation:
 - Prepare a stock solution of **Cofroglipatin** in DMSO.
 - Perform serial dilutions of the **Cofroglipatin** stock solution in the assay buffer to achieve a range of final assay concentrations.
 - Prepare a similar dilution series for the positive control inhibitor.
- Enzyme and Substrate Preparation:
 - Dilute the human recombinant DPP-4 enzyme to the desired working concentration in the assay buffer.
 - Prepare the Gly-Pro-AMC substrate solution in the assay buffer to the final desired concentration.
- Assay Reaction:
 - To each well of a 96-well microplate, add the following components in the specified order:
 - Assay Buffer
 - Diluted **Cofroglipatin** solution or positive control or vehicle (for control wells)
 - Diluted DPP-4 enzyme solution
 - Mix the contents of the wells gently.

- Incubate the plate at 37°C for a pre-determined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiation of Reaction and Measurement:
 - Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
 - Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
 - Monitor the fluorescence intensity kinetically over a specified time period (e.g., 30-60 minutes), with readings taken at regular intervals. The cleavage of the AMC group from the substrate by DPP-4 results in an increase in fluorescence.
- Data Analysis:
 - Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
 - Calculate the percentage of DPP-4 inhibition for each concentration of **Cofroglipatin** using the following formula: % Inhibition = $[1 - (\text{Rate of sample well} / \text{Rate of vehicle control well})] \times 100$
 - Plot the percentage of inhibition against the logarithm of the **Cofroglipatin** concentration.
 - Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

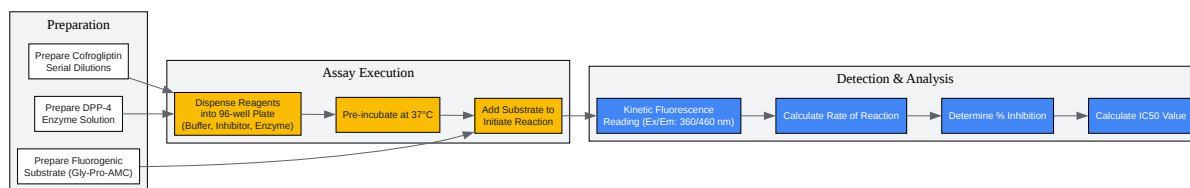
Signaling Pathway of DPP-4 Inhibition



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Caption: Mechanism of **Cofroglipitin** via DPP-4 Inhibition.

Experimental Workflow for In Vitro DPP-4 Inhibition Assay



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Caption: Workflow for DPP-4 Inhibition Assay.

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